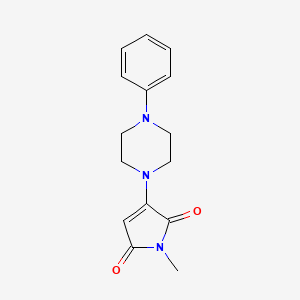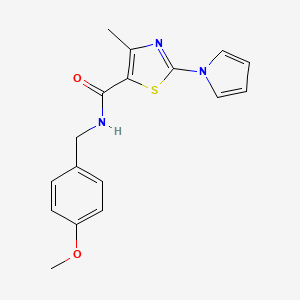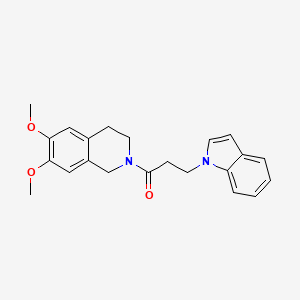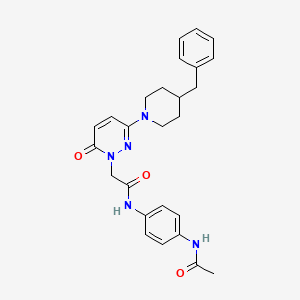![molecular formula C21H17NO6S B15105942 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B15105942.png)
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that combines elements of thiophene, chromene, and acetamide structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromene Moiety: Starting from salicylaldehyde and an appropriate phenol derivative, the chromene structure can be synthesized through a condensation reaction.
Synthesis of the Thiophene Derivative: The thiophene ring can be constructed via cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The chromene and thiophene derivatives are then coupled using appropriate linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chromene moiety can be reduced to form dihydrochromenes.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfone derivatives, while reduction of the chromene moiety would yield dihydrochromenes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Chromene Derivatives: Compounds containing the chromene moiety, such as 2H-chromen-2-one.
Acetamide Derivatives: Compounds containing the acetamide group, such as N-phenylacetamide.
Uniqueness
What sets N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide apart is its combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in simpler analogs.
特性
分子式 |
C21H17NO6S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[4-(2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H17NO6S/c23-20(22-16-9-10-29(25,26)13-16)12-27-17-7-5-14(6-8-17)18-11-15-3-1-2-4-19(15)28-21(18)24/h1-11,16H,12-13H2,(H,22,23) |
InChIキー |
AZYQRXZYKDXRLA-UHFFFAOYSA-N |
正規SMILES |
C1C(C=CS1(=O)=O)NC(=O)COC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15105860.png)
![1-Acetyl-4-{[5-(2-naphthyl)-2-thienyl]carbonyl}piperazine](/img/structure/B15105866.png)

![Butyl 4-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15105893.png)


![methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B15105908.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15105926.png)
![2-fluoro-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15105931.png)
![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-phenylacetamide](/img/structure/B15105938.png)
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B15105939.png)
![N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B15105951.png)

